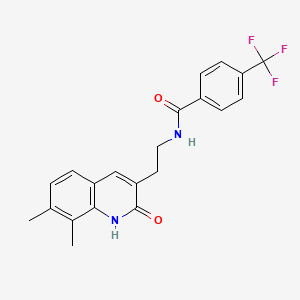

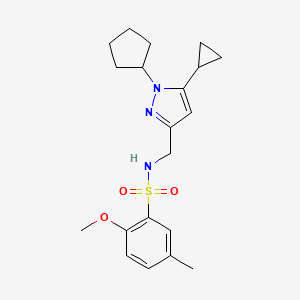

1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for “1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole” would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

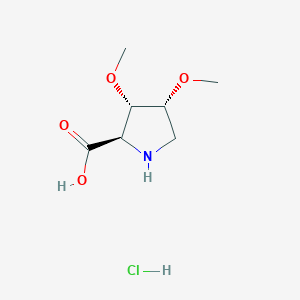

The molecular structure of “1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole” can be inferred from its name. It likely contains a benzimidazole core (a fused benzene and imidazole ring) with a 2-methoxybenzyl group attached at the 1-position and methyl groups at the 5 and 6 positions .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Applications De Recherche Scientifique

Synthesis and Biological Applications

Synthesis and Antibacterial Activities : Compounds synthesized from 1H-imidazole derivatives, including those with methoxybenzyl substitutions, have shown significant antibacterial activities against both Gram-negative and Gram-positive bacteria. These compounds, particularly N-heterocyclic carbene-silver complexes, demonstrate higher antibacterial effectiveness compared to their precursor molecules, suggesting potential applications in combating bacterial infections (Patil et al., 2010).

Antimycobacterial Activity : Research into 4-substituted 1-(p-methoxybenzyl)imidazoles aimed to mimic structures of potent antimycobacterial agents. These compounds, following various chemical transformations, showed in vitro antimycobacterial activity, indicating their potential in developing new therapies for mycobacterial infections (Miranda & Gundersen, 2009).

Viral Infection Protection : Studies on benzimidazole derivatives have demonstrated protective actions against virus infections in both tissue cultures and in vivo. These compounds were effective in delaying or reducing the mortality caused by certain viruses, showcasing their potential as antiviral agents (O'sullivan et al., 1969).

Chemical Properties and Applications

Photoinitiation and Photodecomposition : Research into α-methoxydeoxybenzoin and its derivatives, including those with methoxybenzyl groups, has contributed to understanding the photoinitiation processes in polymerization. These studies have implications for the development of new materials and coatings through controlled polymerization techniques (Groenenbook et al., 1982).

Orientations Futures

Propriétés

IUPAC Name |

1-[(2-methoxyphenyl)methyl]-5,6-dimethylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-12-8-15-16(9-13(12)2)19(11-18-15)10-14-6-4-5-7-17(14)20-3/h4-9,11H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAWUUYFZPYWAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B2712446.png)

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2712449.png)

![N'-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide](/img/structure/B2712454.png)

![(E)-ethyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2712455.png)